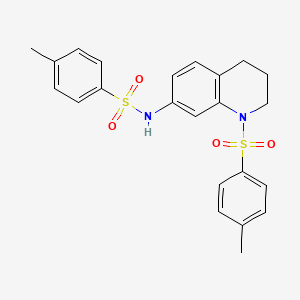

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

説明

特性

IUPAC Name |

4-methyl-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S2/c1-17-5-11-21(12-6-17)30(26,27)24-20-10-9-19-4-3-15-25(23(19)16-20)31(28,29)22-13-7-18(2)8-14-22/h5-14,16,24H,3-4,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFSUCOCNQUNHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves multiple steps, typically starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The tosylation of the amine group is then carried out using tosyl chloride in the presence of a base such as pyridine. Finally, the benzenesulfonamide group is introduced through a sulfonylation reaction using benzenesulfonyl chloride .

化学反応の分析

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the sulfonamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles like amines or thiols

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity : Research has indicated that compounds similar to 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exhibit promising anticancer properties. The sulfonamide group is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that modifications in the tetrahydroquinoline structure can enhance the cytotoxic effects against various cancer cell lines.

Antimicrobial Properties : The sulfonamide moiety also contributes to antimicrobial activity. Compounds containing this functional group have been widely studied for their effectiveness against bacterial infections. The unique structural features of this compound may enhance its potency against resistant strains.

Enzyme Inhibition : The compound has potential as an enzyme inhibitor. The sulfonamide group can mimic the structure of p-amino benzoic acid (PABA), which is essential for bacterial growth. This property makes it a candidate for developing new antibacterial agents targeting folate synthesis pathways.

Catalytic Applications

The complex structure of 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide allows it to act as a catalyst in various organic reactions. Its ability to stabilize transition states can facilitate reactions such as:

- Cross-coupling reactions : The compound can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

- C-H activation : It may serve as a catalyst in C-H activation processes, which are critical for the functionalization of hydrocarbons.

Material Science Applications

The compound's unique properties make it suitable for applications in materials science:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Nanotechnology : Its structural characteristics may allow for the development of nanomaterials with tailored properties for use in sensors or drug delivery systems.

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study assessing the anticancer properties of tetrahydroquinoline derivatives, researchers synthesized several analogs of 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide. These compounds were tested against human cancer cell lines (e.g., MCF-7 and HeLa). Results indicated that certain modifications increased cytotoxicity significantly compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial activity of sulfonamides against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structures exhibited potent antibacterial activity, suggesting that 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide could be developed into a novel antibiotic.

作用機序

The mechanism of action of 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

類似化合物との比較

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide can be compared with other similar compounds, such as:

4-methyl-N-tosylbenzenesulfonamide: This compound lacks the tetrahydroquinoline ring, making it less complex and potentially less versatile in its applications.

N-(4-tosylphenyl)benzenesulfonamide: This compound has a similar sulfonamide structure but lacks the methyl and tetrahydroquinoline groups, which may affect its biological activity and chemical reactivity.

The uniqueness of 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide lies in its complex structure, which provides a diverse range of chemical and biological properties, making it a valuable compound in scientific research and industrial applications.

生物活性

4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C23H24N2O4S2 |

| Molecular Weight | 456.6 g/mol |

| CAS Number | 898413-88-2 |

The structure features a tetrahydroquinoline core linked to a benzenesulfonamide moiety, which is important for its biological interactions .

The biological activity of 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in cell proliferation and apoptosis pathways. This inhibition could potentially lead to anticancer effects by disrupting the signaling pathways necessary for tumor growth .

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exhibit significant biological activities such as:

- Anticancer Activity : In vitro studies have shown that derivatives of tetrahydroquinoline possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures demonstrated IC50 values significantly lower than standard chemotherapeutics like Doxorubicin .

- Anti-inflammatory Properties : Structural characteristics suggest potential interactions with inflammatory pathways. Similar compounds have been studied for their anti-inflammatory effects, indicating a possible therapeutic application for inflammatory diseases .

Case Studies

Several studies highlight the biological potential of related compounds:

- Antitumor Activity : A study evaluated a series of tetrahydroquinoline derivatives for their in vitro antitumor activity against human cancer cell lines (HeLa, PC3). Some compounds showed IC50 values as low as 2.5 µg/mL, outperforming Doxorubicin .

- Mechanistic Insights : Research into the mechanism of action revealed that these compounds could inhibit specific enzymes related to cancer cell proliferation. This suggests a targeted approach in developing these compounds for therapeutic use .

- Comparative Analysis : In comparative studies involving other quinoline derivatives, 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide displayed promising selective anticancer properties against certain cell lines while showing reduced toxicity in non-cancerous cells .

Q & A

Q. What are the key steps for synthesizing 4-methyl-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, and how can purity be validated?

Synthesis typically involves multi-step reactions, starting with the functionalization of the tetrahydroquinoline core followed by sulfonamide coupling. For example, similar compounds are synthesized via nucleophilic substitution or coupling reactions using sulfonyl chlorides . Purity is validated using High-Performance Liquid Chromatography (HPLC) and structural confirmation via ¹H/¹³C NMR and High-Resolution Mass Spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : Identifies proton environments (e.g., aromatic protons at δ 7.1–7.8 ppm) and confirms substitution patterns .

- FT-IR : Detects sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Q. What preliminary biological assays are recommended for evaluating its therapeutic potential?

Begin with enzyme inhibition assays (e.g., dihydropteroate synthase for antimicrobial activity) and cell viability assays (e.g., MTT on cancer cell lines) . Use concentrations ranging from 1–100 µM and compare to reference inhibitors (e.g., sulfamethoxazole) .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Contradictions may arise from pharmacokinetic factors (e.g., poor bioavailability). Address this by:

- Metabolic Stability Testing : Use liver microsomes to assess cytochrome P450 interactions .

- Formulation Optimization : Incorporate prodrug strategies or nano-delivery systems to enhance solubility .

- Comparative SAR Studies : Test structural analogs with modified substituents (e.g., replacing methyl with halogen groups) to identify bioactivity determinants .

Q. What strategies improve synthetic yield while minimizing byproducts?

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .

- Catalytic Systems : Employ Pd/C or CuI for coupling reactions to enhance efficiency .

- Temperature Control : Lower reaction temperatures (0–5°C) during sulfonylation to reduce side reactions .

Q. How can stereochemical outcomes be controlled during synthesis?

- Chiral Auxiliaries : Introduce chiral ligands (e.g., BINOL) in asymmetric catalysis .

- Chromatographic Resolution : Use chiral stationary phases in HPLC for enantiomer separation .

- Computational Modeling : Predict steric effects using DFT calculations to guide reagent selection .

Q. What computational methods are suitable for predicting binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., carbonic anhydrase IX) .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories in GROMACS .

- QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with inhibitory potency .

Data Analysis & Mechanistic Questions

Q. How should researchers interpret conflicting IC₅₀ values across different assay conditions?

- Assay Standardization : Normalize data using internal controls (e.g., ATP levels for cytotoxicity) .

- Buffer Compatibility Testing : Assess pH and ionic strength effects on compound stability .

- Meta-Analysis : Aggregate data from structurally related sulfonamides to identify trends .

Q. What mechanistic hypotheses explain its selectivity for specific enzyme isoforms?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。